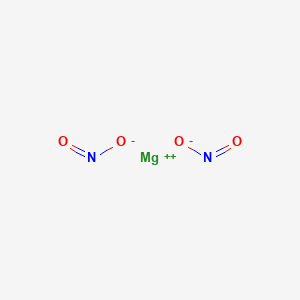
Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate is a compound with a complex molecular structure, often used in various industrial and scientific applications. It is known for its unique properties, which make it valuable in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate involves the reaction of octadecanoic acid with a suitable amine, followed by sulfonation. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell membranes and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of emulsifiers, surfactants, and other industrial chemicals
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Sodium stearoyl glutamate: Similar in structure but differs in its specific functional groups and applications.
Sodium N-stearoyl L-glutamate: Another related compound with distinct properties and uses
Uniqueness
Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
CAS No. |
94291-92-6 |
|---|---|
Molecular Formula |
C22H42NNaO6S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-(octadecanoylamino)-4-oxobutane-1-sulfonate |
InChI |
InChI=1S/C22H43NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20(22(25)26)18-19-30(27,28)29;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);/q;+1/p-1 |
InChI Key |
XDIZPRWNZSWAQP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
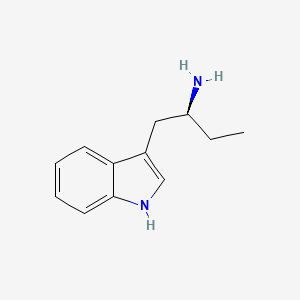
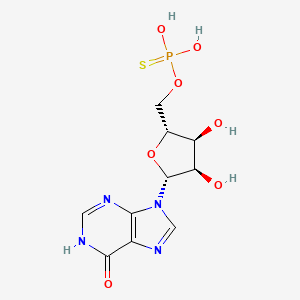
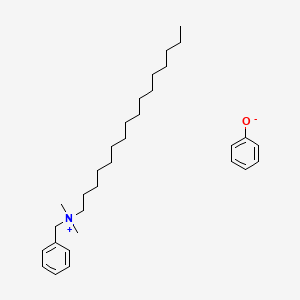


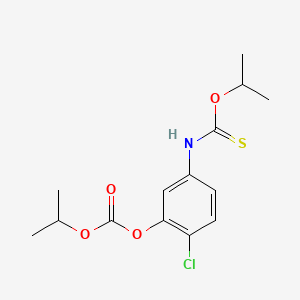
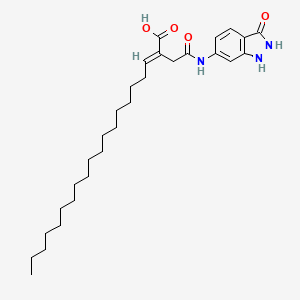


![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)
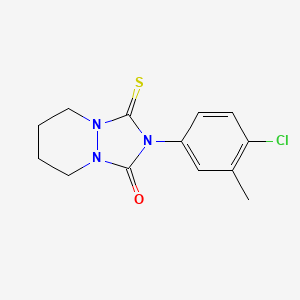
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
